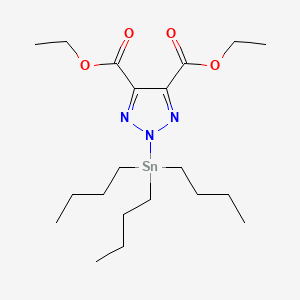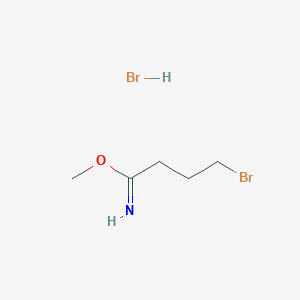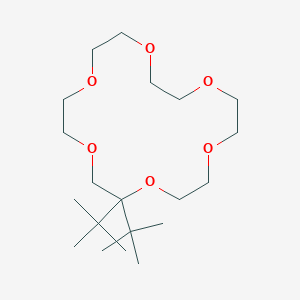
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is an organotin compound that features a triazole ring substituted with diethyl ester groups and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of a triazole precursor with a tributylstannyl reagent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where the triazole precursor is reacted with tributyltin chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or aliphatic compounds, facilitated by the stannyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling and stannylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Explored for its use in the fabrication of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The triazole ring also contributes to the compound’s reactivity by providing a stable framework for functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2E)-3-(tributylstannyl)-2-propenylphosphonate: Another organotin compound with similar reactivity and applications.
2-(Tri-n-butylstannyl)pyrazine: A related compound with a pyrazine ring instead of a triazole ring
Uniqueness
Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications. The presence of both ester and stannyl groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
62676-59-9 |
|---|---|
Formule moléculaire |
C20H37N3O4Sn |
Poids moléculaire |
502.2 g/mol |
Nom IUPAC |
diethyl 2-tributylstannyltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4.3C4H9.Sn/c1-3-14-7(12)5-6(10-11-9-5)8(13)15-4-2;3*1-3-4-2;/h3-4H2,1-2H3,(H,9,10,11,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
LBWPSDGKNHOTCK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1N=C(C(=N1)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)




![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)



